molecular formula C18H15N3O6 B5440736 methyl 5-hydroxy-5-(4-nitrophenyl)-1-(phenylcarbonyl)-4,5-dihydro-1H-pyrazole-3-carboxylate

methyl 5-hydroxy-5-(4-nitrophenyl)-1-(phenylcarbonyl)-4,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B5440736
M. Wt: 369.3 g/mol
InChI Key: KFCSXTUVLWSKMA-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-5-(4-nitrophenyl)-1-(phenylcarbonyl)-4,5-dihydro-1H-pyrazole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, a nitrophenyl group, and a phenylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-5-(4-nitrophenyl)-1-(phenylcarbonyl)-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves esterification with methanol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-5-(4-nitrophenyl)-1-(phenylcarbonyl)-4,5-dihydro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenylcarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like amines, alcohols, or thiols

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of substituted pyrazole derivatives

Scientific Research Applications

Methyl 5-hydroxy-5-(4-nitrophenyl)-1-(phenylcarbonyl)-4,5-dihydro-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-5-(4-nitrophenyl)-1-(phenylcarbonyl)-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its nitrophenyl group may interact with cellular proteins, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-hydroxy-5-(4-chlorophenyl)-1-(phenylcarbonyl)-4,5-dihydro-1H-pyrazole-3-carboxylate
  • Methyl 5-hydroxy-5-(4-methylphenyl)-1-(phenylcarbonyl)-4,5-dihydro-1H-pyrazole-3-carboxylate
  • Methyl 5-hydroxy-5-(4-bromophenyl)-1-(phenylcarbonyl)-4,5-dihydro-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 5-hydroxy-5-(4-nitrophenyl)-1-(phenylcarbonyl)-4,5-dihydro-1H-pyrazole-3-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group can participate in specific reactions, such as reduction to an amine, which may not be possible with other similar compounds. Additionally, the nitrophenyl group may enhance the compound’s biological activity, making it a valuable target for pharmaceutical research.

Properties

IUPAC Name

methyl 1-benzoyl-5-hydroxy-5-(4-nitrophenyl)-4H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6/c1-27-17(23)15-11-18(24,13-7-9-14(10-8-13)21(25)26)20(19-15)16(22)12-5-3-2-4-6-12/h2-10,24H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCSXTUVLWSKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(C1)(C2=CC=C(C=C2)[N+](=O)[O-])O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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